Home > Products > Screening Compounds P1885 > N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine -

N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

Catalog Number: EVT-5173786
CAS Number:
Molecular Formula: C13H5ClF3N5O5
Molecular Weight: 403.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-7-nitro-2,1,3-benzoxadiazol-4-amine (5342191) is a synthetic compound discovered during a screening of over 60 RNA alternative splicing (AS) modulators. [] It has shown potent antiviral activity against various HIV-1 strains, including both wild-type and drug-resistant strains. []

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-7-nitro-2,1,3-benzoxadiazol-4-amine inhibits HIV-1 replication by interfering with the virus's RNA processing. [] It reduces the accumulation and cytoplasmic transport of unspliced (US) and singly-spliced (SS) HIV-1 RNA. [] This disruption impacts the expression of essential viral proteins such as Gag, Env, Tat, and Rev. [] Specifically, 5342191 affects the synthesis/degradation of the Tat protein, a key viral factor. []

The compound appears to exert its antiviral effect by altering the abundance and phosphorylation of serine/arginine-rich splicing factors (SRSF) 1, 3, and 4. [] This alteration is linked to the activation of several intracellular signaling pathways, including Ras, MEK1/2-ERK1/2, and JNK1/2/3. [] Notably, pre-treatment with a G-protein α-subunit inhibitor or MEK1/2 inhibitors can reverse the compound's inhibitory effects on HIV-1 gene expression. []

Applications

The primary application of N-[4-chloro-3-(trifluoromethyl)phenyl]-7-nitro-2,1,3-benzoxadiazol-4-amine, based on the provided information, is as a potential antiviral agent against HIV-1. [] Its ability to inhibit both wild-type and drug-resistant strains, combined with its low cytotoxicity, makes it a promising candidate for further research and development as a novel therapeutic strategy for HIV-1 infection. []

N-[4-chloro-3-(trifluoromethyl)phenyl]-7-nitro-2,1,3-benzoxadiazol-4-amine (5342191)

    Compound Description: This compound is identified as a potent inhibitor of both wild-type and drug-resistant strains of HIV-1 in a study focusing on RNA alternative splicing (AS) modulators []. It exhibits an IC50 of ~700 nM and demonstrates low cytotoxicity at the tested doses []. Mechanistically, 5342191 disrupts the expression of essential HIV-1 proteins (Gag, Env, Tat, Rev) without significantly impacting overall cellular protein synthesis []. This disruption stems from its interference with HIV-1 RNA processing, leading to reduced accumulation and cytoplasmic transport of unspliced (US) and singly-spliced (SS) HIV-1 RNA []. The study also suggests that 5342191 influences the synthesis or degradation of the Tat protein and alters the abundance and phosphorylation of specific serine/arginine-rich splicing factors (SRSFs) []. Notably, 5342191 activates several intracellular signaling pathways, including Ras, MEK1/2-ERK1/2, and JNK1/2/3, and inhibiting either G-protein α-subunit or MEK1/2 can reverse its inhibitory effect on HIV-1 gene expression [].

Properties

Product Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

Molecular Formula

C13H5ClF3N5O5

Molecular Weight

403.66 g/mol

InChI

InChI=1S/C13H5ClF3N5O5/c14-5-1-2-7(6(3-5)13(15,16)17)18-10-8(21(23)24)4-9(22(25)26)11-12(10)20-27-19-11/h1-4,18H

InChI Key

AADQTLXHFPZGOW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.